tert-Butyl [2,3'-bipiperidine]-1'-carboxylate

Medicinal Chemistry Scaffold Topology Structure-Activity Relationship

This tert-Butyl [2,3'-bipiperidine]-1'-carboxylate offers a unique 2,3'-bipiperidine geometry, providing a bent scaffold distinct from linear 4,4'-analogs for asymmetric target engagement. Ideal for PROTAC linker optimization, kinase/GPCR SAR campaigns, and GPR119 agonist development. The Boc-protected nitrogen enables diverse derivatization. Ensure reproducible research with regioisomer-specific procurement.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
CAS No. 1250996-04-3
Cat. No. B1528088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [2,3'-bipiperidine]-1'-carboxylate
CAS1250996-04-3
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2CCCCN2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-7-12(11-17)13-8-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3
InChIKeyAZHAFTKTFKUDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [2,3'-bipiperidine]-1'-carboxylate (CAS 1250996-04-3) | Procurement Baseline for Asymmetric Bipiperidine Scaffold in Medicinal Chemistry


tert-Butyl [2,3'-bipiperidine]-1'-carboxylate (CAS 1250996-04-3), also referred to as tert-butyl 3-piperidin-2-ylpiperidine-1-carboxylate, is a heterocyclic organic compound characterized by two piperidine rings connected via a 2,3' carbon-carbon bond . As a piperidine derivative with a molecular formula of C₁₅H₂₈N₂O₂ (MW 268.39 g/mol) and an MDL identifier MFCD14581172, this compound features a tert-butoxycarbonyl (Boc) protecting group on the 1'-position nitrogen of the bipiperidine system . The 2,3' connectivity distinguishes it from more common symmetric (4,4'-) or other asymmetric (1,4'-) bipiperidine regioisomers, creating a unique spatial orientation that may confer differential binding geometries when elaborated into biologically active molecules .

Why tert-Butyl [2,3'-bipiperidine]-1'-carboxylate Cannot Be Substituted with Alternative Bipiperidine Regioisomers


Bipiperidine scaffolds are not interchangeable; the position of the inter-ring carbon-carbon bond dictates three-dimensional geometry, nitrogen basicity, and the vector of substituent attachment, each of which profoundly influences molecular recognition in biological systems . While 4,4'-bipiperidine (CAS 4897-50-1) offers a linear, symmetrical conformation and 1,4'-bipiperidine provides a distinct N-N distance, the 2,3'-connectivity of tert-butyl [2,3'-bipiperidine]-1'-carboxylate creates a bent, chiral-prone framework that may enable unique steric and electronic complementarity with asymmetric binding pockets . This differential geometry is critical in structure-activity relationship (SAR) campaigns where subtle modifications to scaffold topology can determine target engagement versus off-target promiscuity. Consequently, generic substitution with more commercially prevalent regioisomers risks invalidating established SAR hypotheses or altering pharmacokinetic properties downstream, necessitating precise, regioisomer-specific procurement for reproducible research .

Quantitative Evidence for tert-Butyl [2,3'-bipiperidine]-1'-carboxylate (CAS 1250996-04-3) Differentiation in Bipiperidine Scaffold Selection


2,3'-Connectivity: Differential Topological Geometry Compared to Symmetric 4,4'-Bipiperidine

The target compound features a 2,3'-linkage between the piperidine rings, which creates an asymmetric, non-linear scaffold . This topological arrangement differs fundamentally from the linear, symmetrical geometry of the more common 4,4'-bipiperidine regioisomer (CAS 4897-50-1). The 4,4' scaffold presents a molecular length of approximately 7.1 Å (N-to-N distance), whereas the bent 2,3' scaffold in the target compound results in a shorter, more angular projection of the two nitrogen atoms, estimated to be approximately 4.8–5.2 Å based on molecular mechanics calculations .

Medicinal Chemistry Scaffold Topology Structure-Activity Relationship

Comparative Vendor Purity: 98% Specification for tert-Butyl [2,3'-bipiperidine]-1'-carboxylate

Commercial suppliers list tert-butyl [2,3'-bipiperidine]-1'-carboxylate (CAS 1250996-04-3) with a minimum purity of 98% as determined by HPLC or GC analysis . This purity specification is consistent with, and in some cases exceeds, the typical 95% purity offered for the 2,2'-bipiperidine regioisomer (CAS 531-67-9) from certain vendors, which may contain up to 5% of unspecified isomers or impurities . For sensitive medicinal chemistry applications such as PROTAC linker synthesis or kinase inhibitor optimization, a 3% absolute difference in purity can significantly impact downstream yield and the interpretability of biological assay results.

Chemical Procurement Purity Specification Analytical Quality Control

Role of Bipiperidine Scaffolds in Kinase and GPR119 Agonist Pharmacophores

Bipiperidine scaffolds, including the 2,3' regioisomer, serve as privileged structures in medicinal chemistry, capable of engaging multiple biological targets. In the field of kinase inhibition, substituted bipiperidines have been disclosed as key components of CDK7 and CLK inhibitors, demonstrating antiproliferative and anti-angiogenic activities [1]. Separately, acyl bipiperidinyl compounds have been reported as agonists of the G-protein coupled receptor GPR-119, with potential utility in the treatment of type 2 diabetes [2]. The Boc-protected 2,3'-bipiperidine variant provides a versatile entry point for diversifying these pharmacophores through orthogonal deprotection and functionalization at either the free 2-piperidine nitrogen or the Boc-protected 1'-nitrogen [1].

Drug Discovery Kinase Inhibitors GPCR Agonists Scaffold Privilege

Bipiperidine Derivatives in Chemical Epigenetics: PROTAC Linker Applications

Boc-protected bipiperidine derivatives, including the 1,4'-bipiperidine regioisomer, are widely employed as alkyl/ether-based linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . For example, tert-butyl 4-ethynyl-[1,4-bipiperidine]-1-carboxylate serves as the linker component in the PROTAC molecule ARD-69, connecting an androgen receptor antagonist ligand to an E3 ligase recruiting element . While these examples utilize the 1,4' scaffold, the 2,3' regioisomer offers a structurally distinct linker geometry (bent vs. linear) that could be leveraged to modulate ternary complex formation and degradation efficiency in a target-specific manner. The Boc group on the target compound provides a convenient synthetic handle for selective deprotection and subsequent functionalization with E3 ligase ligands .

PROTACs Chemical Epigenetics Targeted Protein Degradation

High-Impact Research and Industrial Applications for tert-Butyl [2,3'-bipiperidine]-1'-carboxylate (CAS 1250996-04-3)


Medicinal Chemistry SAR Campaigns Targeting Asymmetric Binding Pockets

In structure-activity relationship (SAR) studies aimed at optimizing lead compounds for kinases or GPCRs with asymmetric binding sites, the bent geometry of the 2,3'-bipiperidine scaffold provides a distinct vector for substituent attachment compared to linear 4,4' or 1,4' analogs [1]. This unique topology can be exploited to enhance target selectivity and minimize off-target interactions, making it a valuable tool for medicinal chemists seeking to differentiate their chemical series [2].

PROTAC Linker Optimization for Enhanced Ternary Complex Formation

PROTAC developers can employ tert-butyl [2,3'-bipiperidine]-1'-carboxylate as a precursor to a geometrically distinct linker class. By incorporating this bent scaffold, researchers can systematically evaluate the impact of linker topology on ternary complex stability and target degradation efficiency, potentially achieving improved degradation potency or selectivity for challenging protein targets compared to linear linkers .

Synthesis of Novel GPR119 Agonists for Metabolic Disease Research

Given the demonstrated activity of acyl bipiperidinyl compounds as GPR119 agonists, the 2,3'-bipiperidine scaffold represents an underexplored chemotype for developing next-generation treatments for type 2 diabetes [2]. The Boc-protected nitrogen provides a convenient handle for introducing diverse acyl groups, enabling the rapid generation of focused compound libraries to probe this therapeutically relevant GPCR target.

Development of Selective CDK7/CLK Inhibitors for Oncology Research

Building upon patented bipiperidine-based kinase inhibitors, the target compound can serve as a versatile starting material for constructing selective inhibitors of cyclin-dependent kinase 7 (CDK7) or CDC-like kinases (CLKs) [1]. The differential geometry of the 2,3' scaffold may offer advantages in achieving kinase selectivity profiles distinct from those attainable with more common heterocyclic frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl [2,3'-bipiperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.